N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide family, characterized by a bicyclic heteroaromatic core (pyrazolo[1,5-a]pyrazin-4-one) linked to an acetamide group substituted with a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCYSIFEVUXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrazolo[1,5-a]pyrazine core, which has been associated with various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.364 g/mol. The presence of the 4-fluorophenyl group enhances its biological interactions, making it a subject of interest for drug discovery initiatives .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.364 g/mol |
| Structure | Pyrazolo[1,5-a]pyrazine core |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities are significant for developing treatments for infections and inflammatory conditions. The compound's ability to modulate key biochemical pathways positions it as a candidate for further pharmacological investigation.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit bacterial growth. For instance, compounds similar to this compound have demonstrated effective inhibition against various strains of bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Activity
The compound has been noted for its ability to inhibit enzymes involved in inflammatory responses. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Such inhibition could lead to reduced symptoms in conditions like arthritis or other inflammatory disorders .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated the efficacy of pyrazolo[1,5-a]pyrazine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : Research has focused on the inhibitory effects on COX enzymes. Compounds similar to this compound showed IC50 values indicating significant inhibition potential against COX enzymes compared to standard anti-inflammatory drugs.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
The substituent on the acetamide nitrogen significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
Heterocyclic Core Modifications
Variations in the bicyclic core influence electronic properties and target engagement:
Key Observations :
- Pyrazolo-pyrazinone cores (target compound) are less explored than pyrazolo-pyrimidinones but share conformational rigidity conducive to binding enzyme active sites .
- Triazinone analogs (e.g., ) exhibit potent MAO-A inhibition, hinting that the target compound’s pyrazinone core may retain similar activity with modified selectivity .
Pharmacological Implications
- Enzyme Inhibition : Acetamide derivatives, such as triazole-benzothiazole hybrids, inhibit AChE/BChE (IC50 values in µM range), suggesting the target compound’s acetamide group may facilitate interactions with serine hydrolases .
- Neuroactive Potential: Fluorine substitution (as in F-DPA, ) is associated with enhanced blood-brain barrier penetration, positioning the target compound for central nervous system applications .
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
- Resolution steps :
Re-validate docking poses : Check for protein flexibility or water-mediated interactions .
Experimental repeats : Perform dose-response curves in triplicate .
Off-target screening : Use proteome-wide affinity assays (e.g., KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
